molecular formula C13H17NO5 B12122593 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid

4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid

Cat. No.: B12122593
M. Wt: 267.28 g/mol
InChI Key: AMKRTOKNBUFEOP-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)butyric acid , is a chemical compound with the molecular formula C11H14O4. It features a butanoic acid backbone with a 4-methoxyphenoxy group and an acetamido (NHCOCH3) substituent. The compound’s structure is as follows:

Structure: C11H14O4\text{Structure: } \text{C}_{11}\text{H}_{14}\text{O}_{4} Structure: C11​H14​O4​

Preparation Methods

Synthetic Routes: The synthetic preparation of 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid involves several steps. While I don’t have specific data for this compound, similar compounds are often synthesized through organic reactions. One possible route could be the amidation of 4-(4-Methoxyphenoxy)butyric acid with an appropriate amine (e.g., acetamide).

Industrial Production: Industrial-scale production methods for this compound may vary, but they likely involve efficient and scalable synthetic processes. Unfortunately, detailed industrial protocols are proprietary and not widely available.

Chemical Reactions Analysis

Reactions: 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid may undergo various chemical reactions, including:

    Amidation: Formation of the amide bond between the carboxylic acid group and the amine group.

    Esterification: Conversion of the carboxylic acid to an ester.

    Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.

Common Reagents and Conditions:

    Amidation: Typically involves coupling agents (e.g., DCC, EDC) and mild conditions.

    Esterification: Reaction with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).

    Hydrolysis: Acidic or basic hydrolysis (e.g., using HCl or NaOH).

Major Products: The major product of the amidation reaction would be this compound itself.

Scientific Research Applications

    Medicine: It might be explored as a drug candidate due to its structural features.

    Biology: Researchers could investigate its effects on cellular processes.

    Chemistry: It could serve as a building block for more complex molecules.

    Industry: Its unique properties may find applications in materials science or chemical engineering.

Mechanism of Action

The exact mechanism of action remains speculative without specific research data. it could interact with cellular receptors, enzymes, or metabolic pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid with related molecules. Similar compounds might include other carboxylic acids, amides, or phenolic derivatives.

Remember that this information is based on general knowledge, and specific studies on this compound may provide more insights

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

4-[[2-(4-methoxyphenoxy)acetyl]amino]butanoic acid

InChI

InChI=1S/C13H17NO5/c1-18-10-4-6-11(7-5-10)19-9-12(15)14-8-2-3-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

AMKRTOKNBUFEOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCCC(=O)O

Origin of Product

United States

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